molecular formula C25H44O5 B1683727 Isopropyl unoprostone CAS No. 120373-24-2

Isopropyl unoprostone

Cat. No. B1683727
M. Wt: 424.6 g/mol
InChI Key: XXUPXHKCPIKWLR-JHUOEJJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl unoprostone is the isopropyl ester of unoprostone . It is a prostaglandin analogue used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension who are clinically unresponsive to other ocular antihypertensive agents . It is marketed under the trade name Rescula for the management of open-angle glaucoma and ocular hypertension .


Molecular Structure Analysis

The molecular formula of Isopropyl unoprostone is C25H44O5 . The IUPAC name is propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate . The molecular weight is 424.6 g/mol .


Physical And Chemical Properties Analysis

Isopropyl unoprostone is a prostaglandins Falpha, a ketone, and an isopropyl ester . It is functionally related to an unoprostone .

Scientific Research Applications

Ocular Microcirculation Improvement

Isopropyl Unoprostone has been shown to significantly increase microcirculatory blood flow in the human ocular fundus, likely due to a reduction in vascular resistance. This effect was observed in the optic nerve head and choroid-retina, suggesting its potential in enhancing ocular health by improving blood flow (Makimoto et al., 2002).

Vascular Effects in Eye

Research indicates that Isopropyl Unoprostone directly relaxes the rabbit ciliary artery, independent of endothelium, prostaglandins, CGRP, or nitric oxide. This relaxation is distinct from that caused by Ca2+ antagonists, presenting a unique mechanism of action (Hayashi et al., 2000).

Impact on Melanogenesis

Isopropyl Unoprostone affects melanogenesis and the nature of melanin in mouse epidermal melanocytes, indicating its influence on iridial pigmentation. This could have implications for understanding the drug’s effects on eye color and melanin production (Kashiwagi et al., 2001).

Neuroprotection and Photoreceptor Protection

Studies have shown that Isopropyl Unoprostone has neuroprotective effects, protecting retinal cells from oxidative stress- and light-induced damage. This protective action is mediated by activating BK channels, suggesting its potential in treating retinal diseases like retinitis pigmentosa (Tsuruma et al., 2011).

Effects on Corneal Epithelial Cells

The drug's impact on the barrier function of cultured rabbit corneal epithelium has been investigated, with findings showing that Isopropyl Unoprostone in combination with a preservative damages the corneal barrier function, but not when the drug is used alone. This highlights the importance of formulation components on drug safety and efficacy (Wang et al., 2001).

Mechanisms of Action on Trabecular Meshwork

Research into the mechanisms of action of Isopropyl Unoprostone on trabecular meshwork contractility suggests that it may lower intraocular pressure by affecting aqueous outflow through inhibition of endothelin-dependent mechanisms and interacting with maxi-K channels. This provides insight into its ocular hypotensive effects (Thieme et al., 2001).

Safety And Hazards

The safety data sheet of Isopropyl unoprostone suggests wearing tightly fitting safety goggles with side-shields and fire/flame resistant and impervious clothing .

Future Directions

One future direction under clinical investigation is a dual pharmacophore PG-FPA, where affinity at an additional PG receptor is rationally added. The hypothesis is that activation of the additional PG receptor can afford additional efficacy without increasing side effects .

properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUPXHKCPIKWLR-JHUOEJJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049071
Record name Unoprostone isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl unoprostone

CAS RN

120373-24-2
Record name Isopropyl unoprostone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120373-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Unoprostone isopropyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Unoprostone isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNOPROSTONE ISOPROPYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M161S5O5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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